3-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-Chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Substitution with Furan and Thiophene: The furan and thiophene rings are introduced through nucleophilic substitution reactions. The furan-2-ylmethyl and thiophen-2-ylmethyl groups are typically introduced using their respective halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
3-Chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[(furan-2-yl)methyl]benzamide: Lacks the thiophene ring, making it less versatile in certain applications.
N-[(Furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
3-Chloro-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, along with a chlorine atom on the benzamide core. This combination of functional groups provides a unique set of chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14ClNO2S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-5-1-4-13(10-14)17(20)19(11-15-6-2-8-21-15)12-16-7-3-9-22-16/h1-10H,11-12H2 |
InChI Key |
YAVJEADVMABWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
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